molecular formula C10H9F2NO2 B13428225 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one

Katalognummer: B13428225
Molekulargewicht: 213.18 g/mol
InChI-Schlüssel: QRGCVFAKOVNMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring with a 3,4-difluorophenyl group and a methyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one typically involves the reaction of 3,4-difluoroaniline with glycidol under acidic conditions to form the oxazolidinone ring. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced oxazolidinone rings.

    Substitution: Phenyl ring-substituted oxazolidinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(3,4-Difluorophenyl)-5-methyl-2-oxazolidinone: Similar structure but with different substituents on the oxazolidinone ring.

    3,4-Difluorophenylboronic acid: Contains the same phenyl group but with boronic acid functionality.

    5-(3,4-Difluorophenyl)isoxazole: Features an isoxazole ring instead of an oxazolidinone ring.

Uniqueness

5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one is unique due to its specific combination of a 3,4-difluorophenyl group and an oxazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H9F2NO2

Molekulargewicht

213.18 g/mol

IUPAC-Name

5-(3,4-difluorophenyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9F2NO2/c1-10(5-13-9(14)15-10)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14)

InChI-Schlüssel

QRGCVFAKOVNMEV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC(=O)O1)C2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.